Technical Monograph: (R)-(-)-2-Nonyl Isothiocyanate
Technical Monograph: (R)-(-)-2-Nonyl Isothiocyanate
Part 1: Executive Technical Summary
(R)-(-)-2-Nonyl isothiocyanate is a specialized chiral reagent characterized by a nine-carbon hydrophobic tail branched at the C2 position. Unlike common dietary isothiocyanates (ITCs) like sulforaphane or allyl-ITC, this molecule is primarily utilized in two high-precision domains:
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Chemical Biology: As a steric and lipophilic probe to map the hydrophobic tolerance of cysteine-dependent signaling proteins (e.g., TRPA1 channels, Keap1).
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Analytical Chemistry: As a Chiral Derivatizing Agent (CDA) for the resolution of racemic amines and amino acids via diastereomeric thiourea formation.
This guide details the physicochemical properties, synthesis pathways, and validated experimental protocols for utilizing this compound in drug discovery and analytical workflows.
Part 2: Physicochemical Profile
The utility of (R)-(-)-2-Nonyl isothiocyanate is dictated by its specific stereochemistry and lipophilicity. The (R)-configuration provides a fixed 3D scaffold, crucial for enantioselective binding or separation.
Table 1: Key Chemical Properties
| Property | Value | Technical Significance |
| Molecular Formula | C₁₀H₁₉NS | Core isothiocyanate functionality (-N=C=S). |
| Molecular Weight | 185.33 g/mol | Low MW allows rapid diffusion in biological matrices. |
| CAS Number | 737000-85-0 | Unique identifier for the (R)-enantiomer.[1][2][3] |
| Density | 0.903 g/cm³ | Less dense than water; forms biphasic layers in aqueous extractions. |
| Chirality | (R)-(-) | Rotates plane-polarized light levorotatory; critical for chiral resolution. |
| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity; indicates strong membrane permeability and affinity for hydrophobic pockets. |
| Reactivity | Electrophilic | Reacts primarily with nucleophiles (amines, thiols) via the central carbon of the NCS group. |
Part 3: Synthesis & Production Logic
To ensure high enantiomeric excess (ee), the synthesis typically proceeds from the commercially available chiral amine precursor, (R)-(-)-2-aminononane. Direct synthesis avoids the yield losses associated with chiral resolution of the final product.
Reaction Mechanism
The transformation utilizes 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene to convert the primary amine to the isothiocyanate. The TCDI method is preferred in modern medicinal chemistry due to milder conditions and lower toxicity compared to thiophosgene.
Step-by-Step Protocol (TCDI Method):
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Reagent Prep: Dissolve (R)-(-)-2-aminononane (1.0 eq) in anhydrous Dichloromethane (DCM).
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Activation: Cool solution to 0°C. Add TCDI (1.1 eq) slowly to prevent exotherms.
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Cyclization/Elimination: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. The imidazole byproduct precipitates or remains in solution depending on concentration.
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Workup: Wash with 1N HCl (to remove unreacted amine/imidazole), followed by brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Expert Insight: Maintain strictly anhydrous conditions. Water competes with the amine, hydrolyzing the TCDI or the resulting ITC back to a thiocarbamate or amine.
Part 4: Analytical Application – Chiral Derivatization
One of the most robust applications of (R)-(-)-2-Nonyl isothiocyanate is the resolution of racemic amines. By reacting a racemic amine mixture with this pure (R)-reagent, you generate diastereomeric thioureas . Unlike enantiomers, diastereomers have different physical properties (polarity, boiling point) and can be separated on standard achiral HPLC or GC columns.
Diagram 1: Chiral Resolution Workflow
The following diagram illustrates the logic flow from racemic mixture to separated peaks.
Caption: Logical workflow for resolving racemic amines using (R)-(-)-2-Nonyl ITC as a derivatizing agent.
Validated Protocol: Derivatization for HPLC Analysis
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Sample Prep: Dissolve 10 µmol of the target racemic amine in 500 µL Acetonitrile (ACN).
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Reagent Addition: Add 15 µmol (1.5 eq) of (R)-(-)-2-Nonyl isothiocyanate.
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Catalysis: Add 10 µL of Triethylamine (TEA) to scavenge protons and accelerate nucleophilic attack.
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Incubation: Vortex and incubate at 50°C for 30 minutes.
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Quenching: (Optional) Add excess ethanolamine to scavenge remaining ITC if it interferes with chromatography.
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Analysis: Inject directly onto a C18 Reverse-Phase HPLC column. The (R,R) and (R,S) diastereomers will elute at different retention times due to differential interaction with the stationary phase.
Part 5: Biological Mechanism & Chemical Biology
In drug discovery, (R)-(-)-2-Nonyl isothiocyanate serves as a probe for cysteine reactivity within hydrophobic pockets.
Mechanism of Action
Isothiocyanates are "soft" electrophiles. They preferentially react with "soft" nucleophiles, specifically the sulfhydryl (-SH) group of cysteine residues, forming a stable dithiocarbamate adduct.
Why use the 2-Nonyl variant?
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Steric Probe: The branching at C2 creates steric bulk close to the reaction center, allowing researchers to probe the spatial constraints of a target cysteine's environment.
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Hydrophobic Mapping: The long nonyl chain (C9) tests if the target protein possesses a deep hydrophobic pocket adjacent to the reactive cysteine. This is relevant for targets like TRPA1 (The Wasabi Receptor) or Keap1 (Nrf2 pathway regulator).
Diagram 2: Cysteine Modification Pathway
Caption: Mechanism of covalent protein modification by (R)-2-Nonyl ITC, highlighting the requirement for steric fit.
Part 6: Safety & Handling
Risk Assessment:
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Lachrymator: Like most ITCs, this compound is a potent irritant to mucous membranes and eyes.
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Sensitizer: Repeated skin contact can cause allergic dermatitis.
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Moisture Sensitive: Slowly hydrolyzes in the presence of water to release the original amine and COS/CS₂.
Handling Protocol:
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Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
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PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.
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Ventilation: All operations must be performed inside a functioning fume hood.
References
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ChemicalBook. (2023). (R)-(-)-2-Nonyl isothiocyanate Product Properties and CAS Data. Retrieved from
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Fisher Scientific. (2023). (R)-(-)-2-Nonyl isothiocyanate Specifications and Safety Data. Retrieved from
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BOC Sciences. (2023). Chiral Isothiocyanates in Synthesis and Analysis. Retrieved from
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Santa Cruz Biotechnology. (2023). (R)-(-)-2-Nonyl isothiocyanate for Proteomics Research. Retrieved from
